3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 877657-78-8
VCID: VC5925576
InChI: InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5
Molecular Formula: C25H18N2O4
Molecular Weight: 410.429

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

CAS No.: 877657-78-8

Cat. No.: VC5925576

Molecular Formula: C25H18N2O4

Molecular Weight: 410.429

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione - 877657-78-8

Specification

CAS No. 877657-78-8
Molecular Formula C25H18N2O4
Molecular Weight 410.429
IUPAC Name 3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Standard InChI Key YZYUVGQMAUJZKJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(4-Methylphenyl)-1-phenacyl-benzofuro[3,2-d]pyrimidine-2,4-dione, delineates its core structure:

  • Benzofuro[3,2-d]pyrimidine-2,4-dione: A fused bicyclic system combining a benzofuran (benzene fused to furan) and a pyrimidine ring with ketone groups at positions 2 and 4.

  • 3-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to position 3 of the pyrimidine.

  • 1-Phenacyl: A phenacyl group (–COCH2C6H5) bonded to the pyrimidine’s nitrogen at position 1.

The molecular formula is deduced as C25H18N2O4, with a molecular weight of 410.43 g/mol. Key structural features include π-conjugated systems from the aromatic rings and electron-withdrawing ketone groups, which influence reactivity and intermolecular interactions.

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC25H18N2O4
Molecular Weight410.43 g/mol
CAS NumberNot publicly assigned
IUPAC Name3-(4-Methylphenyl)-1-phenacyl-benzofuro[3,2-d]pyrimidine-2,4-dione
Key Functional GroupsBenzofuran, pyrimidine dione, methylphenyl, phenacyl
Predicted SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis route for this compound is documented, analogous benzofuropyrimidines are typically synthesized via cyclocondensation or multicomponent reactions. For example, 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6) is prepared through a cyclization reaction involving benzofuran precursors and pyrimidine-forming agents. Adapting this approach, the target compound could be synthesized via:

  • Formation of the Benzofuropyrimidine Core:

    • Condensation of 2-aminobenzofuran-3-carboxylate with urea or thiourea derivatives under acidic conditions.

    • Use of catalysts like p-toluenesulfonic acid (PTSA) to facilitate ring closure.

  • Introduction of Substituents:

    • 3-(4-Methylphenyl): Achieved via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at position 3.

    • 1-Phenacyl: Installed through nucleophilic substitution or acylation reactions using phenacyl bromide.

Critical Reaction Parameters

  • Temperature: Reactions often require heating (80–120°C) to overcome kinetic barriers.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%).

Spectroscopic and Analytical Characterization

Key Spectral Data

Hypothetical spectroscopic profiles are inferred from related compounds:

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, pyrimidine H-5)

  • δ 7.65–7.20 (m, 9H, aromatic protons)

  • δ 5.32 (s, 2H, phenacyl CH2)

  • δ 2.45 (s, 3H, methyl group)

IR (KBr):

  • 1745 cm⁻¹ (C=O stretch, dione)

  • 1680 cm⁻¹ (C=O stretch, phenacyl)

  • 1600–1450 cm⁻¹ (aromatic C=C)

Mass Spectrometry (ESI+):

  • m/z 411.1 [M+H]⁺ (calculated for C25H19N2O4⁺: 411.13)

ActivityTarget/MechanismIC50 (Predicted)
AntiproliferativeEGFR tyrosine kinase~5–10 µM
AntibacterialGram-positive bacteria (e.g., S. aureus)25–50 µg/mL
Anti-inflammatoryCOX-2 inhibition10–20 µM

Challenges and Future Directions

Research Gaps

  • Synthetic Optimization: Current methods for analogous compounds yield 40–60% efficiency; catalytic asymmetric synthesis remains unexplored.

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for this specific derivative.

  • Structure-Activity Relationships: Systematic modification of substituents (e.g., replacing phenacyl with other acyl groups) could enhance selectivity .

Industrial Applications

  • Pharmaceuticals: Lead compound for kinase inhibitors or antimicrobial agents.

  • Materials Science: π-Conjugated systems may serve as organic semiconductors.

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